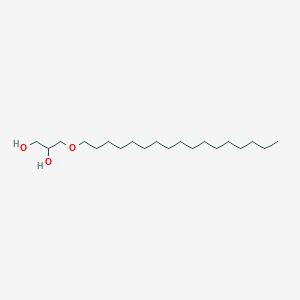

3-Heptadecoxypropane-1,2-diol

Description

Properties

IUPAC Name |

3-heptadecoxypropane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23-19-20(22)18-21/h20-22H,2-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFJIYBACSXLSEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCOCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20921208 | |

| Record name | 3-(Heptadecyloxy)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20921208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113817-63-3 | |

| Record name | 1-O-Heptadecylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113817633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Heptadecyloxy)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20921208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Heptadecoxypropane 1,2 Diol

Strategies for Glycerol (B35011) Ether Synthesis

The formation of the ether bond in 3-Heptadecoxypropane-1,2-diol can be achieved through several established synthetic strategies for glycerol ethers. These methods primarily involve the reaction of a glycerol-derived substrate with a long-chain alkylating agent.

Alkylation Reactions in 1,2-Diol Ether Formation

Alkylation is a direct and widely used method for forming the ether linkage. The most common approach is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide. tandfonline.comresearchgate.netgoogle.comtandfonline.com For the synthesis of 3-Heptadecoxypropane-1,2-diol, this can be applied by reacting a protected glycerol derivative with a heptadecyl halide. To ensure regioselectivity for the primary hydroxyl group, the secondary hydroxyl group of glycerol is often protected.

Another significant alkylation strategy is the acid-catalyzed etherification of glycerol with a long-chain alcohol. google.comresearchgate.net This method can be facilitated by various homogeneous or heterogeneous acid catalysts. However, controlling selectivity to obtain the monoether can be challenging, often resulting in mixtures of mono-, di-, and tri-ethers. tandfonline.com Reductive alkylation or etherification using carbonyl compounds and a reducing agent also represents a viable pathway. nih.gov

| Alkylation Method | Reactants | Key Features | Challenges |

|---|---|---|---|

| Williamson Ether Synthesis | Glycerol/Protected Glycerol + Heptadecyl Halide | Versatile, well-established. | Requires strong base, may produce salt byproducts. google.com |

| Acid-Catalyzed Etherification | Glycerol + Heptadecanol | Direct reaction of alcohols. | Often yields mixtures of products, requiring separation. google.comtandfonline.com |

| Reductive Etherification | Glycerol + Heptadecanal (B146464)/Heptadecanoic Acid + Reducing Agent | Alternative to alkyl halides. | Requires specific catalytic systems. nih.gov |

Diastereoselective and Enantioselective Approaches to Propane-1,2-diol Derivatives

Producing enantiomerically pure 3-Heptadecoxypropane-1,2-diol, such as the (R) or (S) enantiomer, requires stereocontrolled synthetic methods. A common strategy involves starting from a chiral precursor, a concept known as the "chiral pool" approach.

Key chiral precursors for this purpose include:

(R)- or (S)-Glycidol : This epoxide is a versatile building block. Base-catalyzed ring-opening of glycidol (B123203) with heptadecyl alcohol (or its corresponding alkoxide) proceeds with high regioselectivity at the terminal carbon, yielding the desired chiral 3-alkoxy-1,2-propanediol. unizar.esrsc.orgehu.eus

(R)- or (S)-3-Chloro-1,2-propanediol : This precursor can be reacted with sodium heptadecyloxide in a Williamson ether synthesis to produce the target chiral compound. researchgate.netchemicalbook.comgoogleapis.com

(R)- or (S)-Solketal (2,2-Dimethyl-1,3-dioxolane-4-methanol) : Derived from glycerol, solketal (B138546) has its 1,2-diol protected. The remaining primary hydroxyl group can be alkylated with a heptadecyl halide, followed by acidic hydrolysis to deprotect the diol and yield the final chiral product.

These enantioselective routes are crucial for applications where specific stereochemistry is required.

Precursor-Based Synthesis Pathways

From Glycidol : The reaction of glycidol with heptadecyl alcohol is one of the most direct methods. It can be catalyzed by bases (such as NaOH or KOH) or Lewis acids. unizar.esrsc.org The reaction is typically performed with an excess of the alcohol, which can also serve as the solvent.

From 3-Chloro-1,2-propanediol : This pathway involves a nucleophilic substitution reaction where the chloride is displaced by heptadecyloxide. researchgate.netresearchgate.netgoogle.comgoogle.com This method is a straightforward application of the Williamson ether synthesis.

From Glycerol : Direct alkylation of glycerol is possible but often suffers from a lack of selectivity, leading to a mixture of 1- and 2-monoethers, as well as di- and tri-ethers. researchgate.netgoogle.comtandfonline.com To achieve selectivity for the 1-position, a protection-alkylation-deprotection sequence is commonly employed.

| Precursor | Synthetic Approach | Typical Catalyst/Reagent | Advantages |

|---|---|---|---|

| Glycidol | Epoxide Ring-Opening | KOH, NaOH, Lewis Acids | High regioselectivity, direct route. unizar.esrsc.org |

| 3-Chloro-1,2-propanediol | Williamson Ether Synthesis | Sodium Heptadecyloxide | Good for both racemic and chiral synthesis. google.com |

| Glycerol | Direct Alkylation | Acid or Base Catalysts | Inexpensive starting material. google.com |

Chemical Transformations of the 3-Heptadecoxypropane-1,2-diol Scaffold

The chemical reactivity of 3-Heptadecoxypropane-1,2-diol is dominated by its two hydroxyl groups and the vicinal (1,2-diol) arrangement.

Functionalization of Hydroxyl Groups

The primary and secondary hydroxyl groups of 3-Heptadecoxypropane-1,2-diol can undergo typical alcohol reactions.

Esterification : The hydroxyl groups can be readily esterified with carboxylic acids, acid chlorides, or anhydrides to form the corresponding mono- or di-esters. rsc.orgresearchgate.netgoogle.com This reaction can be catalyzed by acids or bases.

Etherification : Further etherification of the remaining hydroxyl groups is possible, leading to the formation of diether derivatives.

Conversion to Halides/Sulfonates : The hydroxyl groups can be converted into better leaving groups, such as halides (using reagents like SOCl₂ or PBr₃) or sulfonate esters (e.g., tosylates, mesylates), to facilitate subsequent nucleophilic substitution reactions.

Chemical Cleavage and Rearrangement Studies

The 1,2-diol structure of 3-Heptadecoxypropane-1,2-diol allows for specific and characteristic chemical transformations.

Chemical Cleavage : A hallmark reaction of 1,2-diols is oxidative cleavage of the carbon-carbon bond between the two hydroxyl-bearing carbons. libretexts.orgucalgary.ca This is commonly achieved using reagents like periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄). doubtnut.comlibretexts.orgdoubtnut.com The cleavage of 3-Heptadecoxypropane-1,2-diol would yield two aldehyde fragments: formaldehyde (B43269) (from the primary alcohol side) and 2-heptadecoxyethanal (from the secondary alcohol and ether side).

Rearrangement Studies : Under acidic conditions, 1,2-diols can undergo a dehydration reaction that results in a skeletal rearrangement known as the Pinacol rearrangement. organic-chemistry.orgnrochemistry.comwikipedia.orgmasterorganicchemistry.com For 3-Heptadecoxypropane-1,2-diol, the reaction would proceed as follows:

Protonation of one of the hydroxyl groups (preferentially the secondary one to lead to a more stable secondary carbocation, or the primary one).

Loss of a water molecule to form a carbocation.

A 1,2-hydride shift from the adjacent carbon to the carbocation center. This forms a new, resonance-stabilized carbocation (an oxonium ion).

Deprotonation of the resulting intermediate to yield the final ketone product, 1-heptadecoxypropan-2-one. libretexts.org

This rearrangement is a characteristic transformation for the 1,2-diol moiety within the molecule. libretexts.org

Investigation of Redox Reactions and Fragmentation Pathways

The chemical behavior of 3-Heptadecoxypropane-1,2-diol is characterized by the reactivity of its vicinal diol and ether functionalities. Redox reactions primarily involve the hydroxyl groups. Under controlled oxidation, the primary alcohol can be converted to an aldehyde, while the secondary alcohol can be oxidized to a ketone. More vigorous oxidation conditions can lead to the cleavage of the carbon-carbon bond between the hydroxyl-bearing carbons.

Conversely, the synthesis of 3-Heptadecoxypropane-1,2-diol can be conceptualized through the reduction of a corresponding α-hydroxy ketone or an ester precursor. For instance, the reduction of a suitable α-keto ether would yield the diol. Reagents like sodium borohydride (B1222165) or lithium aluminum hydride are commonly employed for such transformations in organic synthesis.

The fragmentation pathways of 3-Heptadecoxypropane-1,2-diol are critical for its structural elucidation via mass spectrometry. In mass spectrometry analysis, the molecule can undergo specific fragmentation patterns upon ionization. nih.gov A common pathway involves the cleavage of the C-C bond between the two hydroxyl-bearing carbons. Another significant fragmentation occurs at the ether linkage, leading to the loss of the heptadecyl group or the propanediol (B1597323) moiety. Dehydration, the loss of a water molecule from the diol, is also a frequently observed fragmentation event. The simulation of fragmentation processes using computational tools can help predict the resulting mass spectra by combining rule-based approaches with quantum chemical calculations to identify plausible fragment ions. nih.gov

Catalytic Systems and Methodological Innovations in Diol Synthesis

The synthesis of diols, including complex structures like 3-Heptadecoxypropane-1,2-diol, has been significantly advanced by the development of innovative catalytic systems. These methodologies offer high levels of control over stereochemistry and reaction efficiency.

Organocatalysis in Stereoselective Diol Formation

Organocatalysis has become a powerful strategy for the asymmetric synthesis of chiral diols. researchgate.netacs.org This approach avoids the use of metals and relies on small organic molecules to catalyze stereoselective transformations under mild conditions. rsc.org Chiral diols themselves, such as BINOL and tartaric acid derivatives, are frequently used as organocatalysts. researchgate.netnih.gov They can create a chiral environment that directs the stereochemical outcome of a reaction, often by coordinating with reagents or substrates through their hydroxyl groups. nih.gov

For example, proline-derived organocatalysts have been successfully used in asymmetric aldol (B89426) reactions to produce chiral 1,3-keto alcohols, which are then reduced to enantiomerically pure 1,3-diols. acs.org The catalyst's role is to facilitate the formation of a nucleophilic enamine intermediate, which then attacks an aldehyde in a stereocontrolled manner. nih.gov These methods provide access to diols with high enantiomeric excess (>99% ee). acs.org

| Catalyst Type | Example(s) | Application in Diol Synthesis | Reference |

| Chiral Diols | BINOLs, VANOLs, Tartaric Acid Derivatives | Induce enantioselectivity by creating a chiral environment for transformations. | researchgate.netnih.gov |

| Amino Acids | L-proline and derivatives | Catalyze asymmetric aldol reactions to form chiral keto-alcohols, precursors to diols. | acs.org |

| Boron-based | Chiral boronic acids | Mediate enantioselective multicomponent reactions to afford chiral scaffolds. | nih.gov |

Metal-Catalyzed Diol Synthesis and Derivatization

Metal catalysts are widely employed for the efficient synthesis and subsequent modification of diols. A primary method for diol synthesis is the dihydroxylation of alkenes, where a double bond is converted into two adjacent hydroxyl groups.

Catalysts based on osmium, such as osmium tetroxide (OsO₄), are classic reagents for syn-dihydroxylation. Ruthenium-based catalysts, like RuO₄, have also been developed for similar transformations, often under acidic conditions. organic-chemistry.org Palladium-catalyzed reactions offer another route for diacetoxylation of alkenes, which can then be hydrolyzed to the corresponding diols. organic-chemistry.org More recently, copper(II) complexes have been utilized in a chemo- and biocatalytic cascade approach for the stereoselective synthesis of 1,3-diols. nih.gov This process involves an asymmetric β-borylation of an α,β-unsaturated compound, followed by oxidation and subsequent reduction. nih.gov

Metal-catalyzed derivatization allows for the selective functionalization of one hydroxyl group in the presence of another, a significant challenge in polyol chemistry.

| Metal Catalyst | Reaction Type | Substrate | Product | Reference |

| Osmium (OsO₄) | Syn-dihydroxylation | Alkenes | Vicinal diols | nih.gov |

| Ruthenium (RuO₄) | Syn-dihydroxylation | Alkenes | Vicinal diols | organic-chemistry.org |

| Palladium (Pd) | Diacetoxylation | Alkenes | Diacetates (Diol precursors) | organic-chemistry.org |

| Copper (Cu(II)) | Asymmetric β-borylation | α,β-unsaturated compounds | Chiral organoboranes (Diol precursors) | nih.gov |

Biocatalytic Applications in Diol Transformations

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers exceptional chemo-, regio-, and stereoselectivity for diol transformations. nih.gov Enzymes can operate under mild conditions and are an integral part of green chemistry initiatives.

Yeasts, such as Rhodotorula rubra, are effective biocatalysts for the stereoselective reduction of keto-alcohols to produce chiral diols with high enantiomeric and diastereomeric excess. nih.gov In chemo-enzymatic cascade reactions, a metal-catalyzed step can be followed by a bioreduction to yield highly pure chiral diols. nih.gov This combination leverages the strengths of both catalytic approaches.

Furthermore, the concept of multifunctional biocatalysts (MFBs) is emerging, where a single enzyme can catalyze multiple, mechanistically distinct reaction steps. nih.gov For example, engineered enzymes have been designed to perform tandem reactions, including Michael additions and aldol additions, to construct complex carbocycles containing hydroxyl groups from simple starting materials. nih.gov These advanced biocatalytic systems simplify synthetic processes by reducing the number of required steps and catalysts. nih.gov

Investigation of Biological Activity and Biochemical Pathways Involving Glycerol Ethers

Interplay with Lipid Research and Metabolic Pathways

Glycerol (B35011) ethers are integral to the broader field of lipidomics, where they are recognized for their unique contributions to the structure and function of complex lipids. Their metabolic fate is intertwined with the central pathways of lipid metabolism, yet the ether bond presents specific enzymatic challenges and opportunities.

While the primary backbone of sphingolipids is the long-chain amino alcohol sphingosine, the structural similarities and metabolic precursors of glycerol ethers suggest potential for their integration into more complex lipid structures. Ether lipids are known to be significant components of cell membranes, where they can influence membrane fluidity and the formation of lipid rafts. nih.gov The long heptadecyl chain of 3-Heptadecoxypropane-1,2-diol would allow it to intercalate into the lipid bilayer, similar to other long-chain lipids.

Although direct acylation of 3-Heptadecoxypropane-1,2-diol to form a sphingolipid-like structure is not the canonical pathway, its presence in the membrane could influence the local environment and the function of nearby sphingophospholipids. The physical properties conferred by the ether-linked alkyl chain can affect membrane dynamics, which are crucial for the signaling functions of sphingolipids.

The enzymatic processing of glycerol ethers is distinct from that of triglycerides due to the chemically robust ether linkage. While many lipases are specialized for the hydrolysis of ester bonds found in triglycerides, they are generally not active on ether bonds. aocs.org The breakdown of the ether bond in alkylglycerols is primarily catalyzed by a specific class of enzymes known as alkylglycerol monooxygenases (AGMO), also referred to as glyceryl-ether monooxygenases. researchgate.netnih.govqmul.ac.uk

AGMO is a tetrahydrobiopterin-dependent enzyme that hydroxylates the alpha-carbon of the ether-linked alkyl chain. researchgate.net This hydroxylation results in an unstable hemiacetal that spontaneously or enzymatically breaks down to yield a fatty aldehyde and glycerol or a glycerol derivative. researchgate.net In the case of 3-Heptadecoxypropane-1,2-diol, this reaction would produce heptadecanal (B146464) and propane-1,2,3-triol (B13761041) (glycerol).

Phospholipase A2 (PLA2) enzymes, which hydrolyze the sn-2 acyl chain of glycerophospholipids, have also been shown to act on ether phospholipids, releasing the fatty acid at the sn-2 position while leaving the ether-linked alkyl chain at the sn-1 position intact. nih.gov This action generates lyso-ether phospholipids, which can then be substrates for other enzymes, including AGMO. researchgate.net

| Enzyme | Substrate | Action | Products |

|---|---|---|---|

| Alkylglycerol Monooxygenase (AGMO) | 1-O-alkyl-sn-glycerol | Cleavage of the ether bond | Fatty aldehyde and glycerol |

| Phospholipase A2 (PLA2) | 1-O-alkyl-2-acyl-sn-glycerophospholipid | Hydrolysis of the sn-2 ester bond | Lyso-ether phospholipid and a fatty acid |

Ether lipids, particularly a subclass known as plasmalogens which contain a vinyl-ether bond, are recognized for their antioxidant properties. wikipedia.orgmdpi.com The enol ether bond in plasmalogens is susceptible to attack by reactive oxygen species (ROS), thereby protecting other more critical lipid molecules, such as polyunsaturated fatty acids, from oxidative damage. mdpi.com

Exploration of Intermediary Biochemical Pathways

The metabolic fate of 3-Heptadecoxypropane-1,2-diol can be inferred by examining the known pathways for its constituent parts: the propane-1,2-diol moiety and the glycerol backbone to which it is analogous.

The propane-1,2-diol backbone of 3-Heptadecoxypropane-1,2-diol is a structural analog of glycerol (propane-1,2,3-triol). Following the enzymatic cleavage of the ether bond, the resulting propane-1,2-diol would likely enter metabolic pathways similar to those of glycerol and exogenously supplied propane-1,2-diol.

Microbial metabolic pathways for 1,2-propanediol (propane-1,2-diol) are well-characterized and typically proceed under anaerobic conditions. nih.gov These can be broadly categorized into the deoxyhexose pathway, the methylglyoxal (B44143) pathway, and the lactate (B86563) pathway. nih.gov In mammals, propane-1,2-diol can be metabolized to lactate, pyruvate, or acetate, which can then enter central metabolic pathways such as the citric acid cycle for energy production or be used for gluconeogenesis.

Glycerol, released from the breakdown of triglycerides or ether lipids, is primarily metabolized in the liver. It is phosphorylated by glycerol kinase to glycerol-3-phosphate. This intermediate can then be oxidized by glycerol-3-phosphate dehydrogenase to dihydroxyacetone phosphate (B84403) (DHAP), which is an intermediate in the glycolysis pathway.

| Compound | Key Metabolic Intermediate | Major Metabolic Pathway |

|---|---|---|

| Propane-1,2-diol | Lactaldehyde, Methylglyoxal | Conversion to lactate, pyruvate, or acetate |

| Glycerol | Glycerol-3-phosphate, Dihydroxyacetone phosphate (DHAP) | Glycolysis, Gluconeogenesis, Triglyceride synthesis |

The primary enzyme known to interact with and catalyze the cleavage of the ether bond in alkylglycerols is alkylglycerol monooxygenase (AGMO). researchgate.netnih.govnih.gov The catalytic mechanism of AGMO involves the use of molecular oxygen and a tetrahydrobiopterin (B1682763) cofactor to hydroxylate the carbon atom adjacent to the ether oxygen. researchgate.net This mechanism is distinct from many other oxygenases and does not involve a classic dioxygenase mechanism where both atoms of molecular oxygen are incorporated into the substrate.

While lipoxygenases are dioxygenases that typically act on polyunsaturated fatty acids, there is no clear evidence to suggest they would directly target the saturated alkyl chain or the ether bond of 3-Heptadecoxypropane-1,2-diol. However, the fatty aldehyde product of AGMO activity, heptadecanal, could be a substrate for fatty aldehyde dehydrogenase, which would oxidize it to heptadecanoic acid. This fatty acid could then undergo further metabolism.

The interaction of 3-Heptadecoxypropane-1,2-diol with other enzymes would likely be influenced by its physical properties as a long-chain amphiphilic molecule. It could potentially act as a modulator of membrane-bound enzymes by altering the lipid environment.

Metabolite Identification and Flux Analysis in Biological Systems

The metabolic pathways of glycerol ethers are complex and can be elucidated through metabolite identification and metabolic flux analysis. While specific metabolic data for 3-Heptadecoxypropane-1,2-diol is not extensively documented, studies on analogous compounds provide significant insights into their biotransformation. For instance, the metabolism of 3-monochloropropane-1,2-diol (3-MCPD) and glycidol (B123203) results in the formation of 2,3-dihydroxypropyl mercapturic acid (DHPMA) isomers, which have been identified as urinary biomarkers in rats. nih.gov A novel metabolite, iso-DHPMA, was discovered as a specific biomarker derived from glycidol, highlighting the detailed level of metabolite identification possible with high-resolution mass spectrometry. nih.gov

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of intracellular metabolic reactions. rsc.orgmdpi.com By using stable isotope tracers, such as ¹³C-labeled substrates, MFA can map the flow of carbon through metabolic networks, providing a detailed understanding of cellular physiology. nih.govresearchgate.netd-nb.info This method is crucial for understanding the metabolism of glycerol, the backbone of 3-Heptadecoxypropane-1,2-diol. For example, ¹³C-MFA has been employed to study the metabolism of the yeast Pichia pastoris using glycerol as a carbon source, revealing metabolic bottlenecks and informing genetic engineering strategies. nih.gov The technique involves introducing a ¹³C-labeled substrate and measuring the isotopic labeling patterns of intracellular metabolites to infer the fluxes throughout the metabolic network. mdpi.com

Table 1: Key Concepts in Metabolic Flux Analysis (MFA)

| Concept | Description | Relevance to Glycerol Ethers |

|---|---|---|

| Isotope Tracers | Molecules labeled with stable isotopes (e.g., ¹³C) that are introduced into a biological system to track their metabolic fate. | ¹³C-labeled glycerol can be used to trace the metabolism of the glycerol backbone of compounds like 3-Heptadecoxypropane-1,2-diol. |

| Metabolic Network Model | A stoichiometric model representing the known biochemical reactions within a cell. | Provides the framework for calculating fluxes and understanding how glycerol ether metabolites are integrated into central metabolism. |

| Flux Quantification | The calculation of the in vivo rates of all reactions in the metabolic model based on the isotopic labeling data and extracellular measurements. | Can quantify the rate at which glycerol ethers are broken down and their components are utilized in pathways like glycolysis or the pentose (B10789219) phosphate pathway. nih.govresearchgate.net |

| Steady State | A condition where the concentrations of intracellular metabolites are constant over time, which is a common assumption in many MFA studies. d-nb.info | Isotopic steady state is required for stationary ¹³C-MFA, ensuring that the measured labeling patterns accurately reflect the metabolic fluxes. d-nb.info |

Cellular and Molecular Interaction Mechanisms of Glycerol Ethers

The biological effects of glycerol ethers are dictated by their interactions at the cellular and molecular levels. These interactions can range from specific binding to protein receptors to non-specific effects on microbial membranes.

Exploration of Molecular Binding and Receptor Interactions

Certain glycerol ethers have been identified as endogenous signaling molecules that interact with specific cellular receptors. A prominent example is 2-arachidonyl glyceryl ether, also known as noladin ether, which was isolated from porcine brain. nih.govnih.gov This ether-type endocannabinoid demonstrates specific binding to cannabinoid receptors. nih.govnih.gov

Noladin ether acts as an agonist for the cannabinoid CB1 receptor, exhibiting a strong binding affinity. nih.govnih.gov In contrast, its binding to the CB2 receptor is significantly weaker. nih.govnih.gov This specific receptor interaction triggers physiological responses, including sedation, hypothermia, and intestinal immobility in mice, demonstrating a clear structure-activity relationship for this class of glycerol ethers. nih.govnih.gov

Table 2: Binding Affinity of 2-Arachidonyl Glyceryl Ether (Noladin Ether) to Cannabinoid Receptors

| Receptor | Binding Affinity (Kᵢ) | Reference |

|---|---|---|

| Cannabinoid Receptor 1 (CB1) | 21.2 ± 0.5 nM | nih.govnih.gov |

| Cannabinoid Receptor 2 (CB2) | > 3 µM | nih.govnih.gov |

Effects on Microbial Systems and Biocidal Mechanisms

Glycerol ethers are known to possess antimicrobial properties, making them useful in various formulations. google.comnih.gov Their mechanism of action can vary depending on the specific compound and the target microorganism.

Studies have shown that certain glycerol ethers can inhibit the growth of a range of bacteria. nih.gov For example, 3-chloropropane-1,2-diol has been shown to inhibit organisms such as E. coli, S. aureus, and K. aerogenes at high concentrations. nih.gov This compound was also found to alter the phospholipid and lipoamino acid composition of bacterial cells, which may influence cell division and sensitivity to other antibacterial agents. nih.gov

The antimicrobial activity of similar diols, such as propan-1,3-diol and propan-1,2-diol, has also been investigated. Propan-1,3-diol was found to be more effective than propan-1,2-diol, with a marked effect against Escherichia coli and Pseudomonas aeruginosa. nih.gov Scanning electron microscopy revealed that the antimicrobial action is associated with damage to the bacterial cell membrane. nih.gov Similarly, 1,2-alkanediols, which share structural similarities, exhibit antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis. researchgate.net

Table 3: Summary of Antimicrobial Activity of Selected Glycerol Ethers and Related Compounds

| Compound | Target Microorganism(s) | Observed Effect / Mechanism | Reference |

|---|---|---|---|

| 3-Chloropropane-1,2-diol | E. coli, S. aureus, K. aerogenes | Growth inhibition; alteration of phospholipid composition. | nih.gov |

| Propan-1,3-diol | E. coli, P. aeruginosa | More effective than propan-1,2-diol; damage to the cell membrane. | nih.gov |

| 1,2-Dodecanediol | S. aureus, S. epidermidis | Antibacterial activity. | researchgate.net |

| Octadecanoic acid 2,3-dihydroxypropyl ester | Staphylococcus aureus (including MRSA) | Strong antimicrobial activity. | nih.gov |

Environmental Research and Fate Assessment of Glycerol Ethers

Environmental Distribution and Transport Pathways

The environmental distribution of 3-Heptadecoxypropane-1,2-diol is largely influenced by its amphiphilic nature. The long C17 alkyl chain imparts significant hydrophobicity, leading to a low water solubility and a high octanol-water partition coefficient (log Kow). Consequently, if released into the environment, this compound is expected to partition preferentially from the aqueous phase to organic matter in soil and sediment. researchgate.net

In aquatic environments, its surfactant-like properties may cause it to accumulate at interfaces, such as the air-water interface or on the surface of suspended particles. cambridge.org Transport in the water column would be primarily associated with particulate matter, with a lower likelihood of significant transport in the dissolved phase. Due to its expected low volatility, long-range atmospheric transport is not considered a primary distribution pathway.

The mobility of 3-Heptadecoxypropane-1,2-diol in soil is anticipated to be low. The strong adsorption to soil organic carbon will limit its potential for leaching into groundwater. Instead, it is likely to remain in the upper soil layers where it can be subjected to biotic and abiotic degradation processes.

Table 1: Predicted Physicochemical Properties and Environmental Partitioning of 3-Heptadecoxypropane-1,2-diol and Related Long-Chain Alcohols (Note: Experimental data for 3-Heptadecoxypropane-1,2-diol is limited; values are estimated based on its structure and data from analogous long-chain alcohols)

| Property | C16 Alcohol (Hexadecanol) | C18 Alcohol (Octadecanol) | Predicted for 3-Heptadecoxypropane-1,2-diol |

| Water Solubility (mg/L at 25°C) | 0.0006 | 0.00015 | Very Low |

| log Kow | 7.3 | 8.2 | High (>7) |

| Vapor Pressure (Pa at 25°C) | 0.00018 | 0.00002 | Very Low |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | High | Very High | Very High |

Mechanisms of Biodegradation and Biotransformation in Environmental Compartments

The biodegradation of 3-Heptadecoxypropane-1,2-diol is expected to be the primary mechanism of its removal from the environment. While ethers are generally more resistant to degradation than esters, microorganisms have evolved enzymatic pathways to cleave the ether linkage. The biodegradation of long-chain aliphatic alcohols is known to be rapid under aerobic conditions. nih.gov

The initial step in the biodegradation of 3-Heptadecoxypropane-1,2-diol is likely the enzymatic cleavage of the ether bond. This can be initiated by monooxygenase enzymes, which are widespread in soil and aquatic microorganisms. researchgate.net For instance, alkylglycerol monooxygenase is known to cleave the ether bond of alkylglycerols, yielding a fatty aldehyde and glycerol (B35011). researchgate.net The resulting heptadecanal (B146464) would be readily oxidized to heptadecanoic acid, which can then be further degraded through the β-oxidation pathway. The glycerol moiety is a readily biodegradable substance that can enter central metabolic pathways.

Fungal peroxygenases are another class of enzymes capable of cleaving ether bonds in a variety of environmental pollutants. nih.gov These extracellular enzymes, secreted by litter-decay fungi, could play a role in the initial breakdown of 3-Heptadecoxypropane-1,2-diol in soil environments. nih.gov

In anaerobic environments, such as deeper sediments, the biodegradation of long-chain alkyl glycerol ethers is also possible, although likely at a slower rate. Anaerobic bacteria have been shown to possess pathways for the degradation of ether lipids. nih.gov

Table 2: Key Enzymes and Microbial Genera Potentially Involved in the Biodegradation of 3-Heptadecoxypropane-1,2-diol

| Enzyme Class | Proposed Role in Degradation | Example Microbial Genera |

| Alkylglycerol Monooxygenase | Cleavage of the ether bond | Not specified in literature for environmental bacteria, but known in mammals. |

| Cytochrome P450 Monooxygenases | Oxidative cleavage of the ether bond | Pseudomonas, Rhodococcus |

| Fungal Peroxygenases | Extracellular cleavage of ether bonds | Agrocybe |

| β-Etherases | Cleavage of β-aryl ether bonds in lignin (B12514952) (analogous process) | Sphingobium rsc.orgresearchgate.net |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 3-Heptadecoxypropane-1,2-diol in laboratory settings?

- Methodological Answer : Synthesis typically involves esterification or etherification of propane-1,2-diol derivatives with heptadecyl groups. For example, high-pressure reactors and advanced separation technologies (e.g., distillation or chromatography) are used to maximize yield and purity. Industrial-scale batch processes may employ catalysts under controlled temperature and pressure to ensure regioselectivity . Characterization via NMR (e.g., and ) and mass spectrometry (MS-DART) is critical to confirm structural integrity .

Q. How is 3-Heptadecoxypropane-1,2-diol detected and quantified in complex matrices like food or environmental samples?

- Methodological Answer : Gas chromatography (GC) coupled with triple quadrupole mass spectrometry (GC-MS/MS) is widely used. For example, 3-MCPD esters (structurally related diols) are analyzed using selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes to enhance specificity. Sample preparation involves lipid extraction, transesterification, and derivatization with agents like heptafluorobutyric anhydride (HFBA) to improve volatility . Calibration curves using deuterated internal standards (e.g., d-3-MCPD) are recommended for accurate quantification .

Q. What are the primary safety concerns associated with handling 3-Heptadecoxypropane-1,2-diol?

- Methodological Answer : Safety data sheets (SDS) indicate risks of dermal irritation and systemic toxicity. Researchers should use personal protective equipment (PPE), including nitrile gloves and fume hoods, during synthesis or handling. Toxicity assessments should follow OECD guidelines, including Ames tests for mutagenicity and in vivo studies to evaluate genotoxicity thresholds (e.g., TTC values for DNA-reactive mutagens) .

Advanced Research Questions

Q. How can researchers resolve contradictions in genotoxicity data for diol derivatives like 3-Heptadecoxypropane-1,2-diol?

- Methodological Answer : Discrepancies often arise from differences in experimental models (in vitro vs. in vivo) or exposure routes (oral vs. dermal). A tiered approach is recommended:

- Step 1 : Validate in vitro assays (e.g., micronucleus tests) using human hepatocyte lines (e.g., HepG2) to assess metabolic activation .

- Step 2 : Conduct comparative in vivo studies (e.g., rodent comet assays) with controlled dosing. For example, EFSA’s evaluation of benzene-1,2-diol identified oral exposure as a critical factor in genotoxicity risk .

- Step 3 : Apply probabilistic risk assessment models (e.g., benchmark dose modeling) to reconcile conflicting data .

Q. What experimental designs optimize the study of 3-Heptadecoxypropane-1,2-diol’s environmental persistence and bioaccumulation?

- Methodological Answer :

- Design 1 : Use -labeled 3-Heptadecoxypropane-1,2-diol in soil/water microcosms to track degradation pathways via LC-MS/MS and isotope ratio monitoring .

- Design 2 : Assess bioaccumulation in aquatic organisms (e.g., Daphnia magna) under OECD Test Guideline 305. Measure bioconcentration factors (BCFs) and correlate with octanol-water partition coefficients (log ) predicted via QSAR models .

- Key Consideration : Include abiotic controls (e.g., UV light exposure) to differentiate biological vs. photolytic degradation .

Q. How does the stereochemistry of 3-Heptadecoxypropane-1,2-diol influence its interaction with biological targets?

- Methodological Answer :

- Synthesis of Enantiomers : Use chiral catalysts (e.g., Sharpless epoxidation) or enzymatic resolution to isolate R/S isomers .

- Binding Studies : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to compare affinity for lipid membranes or enzymes (e.g., lipases). For example, trans-cyclohexane-1,2-diol showed distinct hydrogen-bonding patterns in gas-phase IR studies, affecting conformational stability .

- Computational Modeling : Density functional theory (DFT) at the B3LYP/6-311+G(d,p) level can predict stereoelectronic effects on reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.